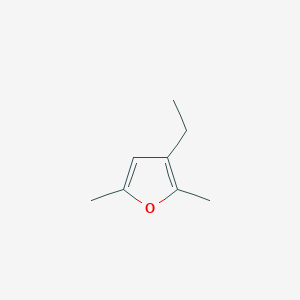

3-Ethyl-2,5-dimethylfuran

Description

Contextualization of Alkylfurans in Contemporary Chemical Science

Alkylfurans, which are furan (B31954) rings substituted with one or more alkyl groups, are a subject of growing interest in modern chemical science. Their relevance stems from their presence in a variety of natural products and their potential as biofuels. nih.goveurofins.vn The formation of furan and alkylfurans can occur during the heat processing of certain foods through the Maillard reaction, involving reducing sugars, amino acids, and other components. eurofins.vn

The European Commission has recommended monitoring the presence of furan and several alkylfurans, including 2-methylfuran (B129897), 3-methylfuran, and 2,5-dimethylfuran (B142691), in food products. eurofins.vn Furthermore, the unique chemical properties of alkylfurans make them valuable in various industrial applications. For instance, 2,5-dimethylfuran is recognized for its potential as a biofuel due to its high energy density and insolubility in water. wikipedia.org

Significance of Furanic Rings in Synthetic and Mechanistic Studies

The furan ring is a cornerstone of organic synthesis due to its distinct reactivity. numberanalytics.comacs.org Its aromatic character, though less pronounced than that of benzene, allows it to participate in a wide array of chemical reactions. acs.org Furan's ability to undergo reactions that lead to dearomatization makes it a particularly versatile building block in the synthesis of diverse and complex molecules. acs.org

Furan can act as a nucleophilic aromatic ring, a bis(enol ether), or an electron-rich diene, enabling it to participate in electrophilic substitutions, cycloadditions, and various metal-catalyzed reactions. numberanalytics.comacs.org This reactivity is crucial for constructing intricate molecular architectures found in natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.orgresearchgate.net Ring-opening reactions of furans are also essential, providing pathways to a variety of functionalized compounds. researchgate.netrsc.org

Scope and Research Focus on 3-Ethyl-2,5-dimethylfuran and Related Alkylfuran Isomers

This article will focus specifically on the chemical compound this compound. It is an organic compound with a furan ring substituted by two methyl groups at positions 2 and 5, and an ethyl group at position 3. evitachem.com Research into this and other alkylfuran isomers is driven by their potential applications and the need to understand their chemical behavior. For instance, studies have explored the isomerization of 2,5-dimethylfuran to 2,4-dimethylfuran, highlighting the interest in accessing different substitution patterns on the furan ring. chalmers.se The thermal decomposition and oxidation of alkylfurans are also important areas of research, with implications for their use in engines and their atmospheric chemistry. acs.org

The investigation into specific isomers like this compound contributes to a deeper understanding of structure-property relationships within the alkylfuran family. This knowledge is vital for designing new synthetic routes and for the development of novel applications, from biofuels to specialty chemicals. evitachem.com

Interactive Data Table: Properties of Selected Furans

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Furan | C4H4O | 68.07 | 31.3 |

| 2,5-Dimethylfuran | C6H8O | 96.13 | 92-94 wikipedia.orgsigmaaldrich.comthegoodscentscompany.com |

| 3-Acetyl-2,5-dimethylfuran | C8H10O2 | 138.16 sigmaaldrich.comsigmaaldrich.com | 62 °C @ 0.25 mmHg sigmaaldrich.comsigmaaldrich.comthegoodscentscompany.com |

| Ethyl 2,5-dimethylfuran-3-carboxylate | C9H12O3 | 168.19 nih.gov | 45-51 °C @ 0.4 mmHg google.com |

| This compound | C8H12O | 124.18 | Not available |

Structure

3D Structure

Properties

CAS No. |

10599-62-9 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-ethyl-2,5-dimethylfuran |

InChI |

InChI=1S/C8H12O/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |

InChI Key |

XDCCUETYAWEEOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC(=C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2,5 Dimethylfuran and Substituted Furan Analogues

Strategies for Furan (B31954) Ring Construction with Specific Alkyl Substitution

Building the furan core with predetermined alkyl groups is a primary strategy for synthesizing compounds such as 3-Ethyl-2,5-dimethylfuran.

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems. researchgate.net The furan ring, with its diene character, is a suitable component for these reactions, particularly the Diels-Alder reaction, which involves a [4+2] cycloaddition between a diene and a dienophile to create a six-membered ring. numberanalytics.comnumberanalytics.com While classic Diels-Alder reactions with furan itself can be reversible, they provide a pathway to highly functionalized precursors that can be converted to substituted furans.

More direct approaches involve transition metal-catalyzed [3+2] cycloadditions. For instance, rhodium-catalyzed reactions of α-diazocarbonyl compounds with arylacetylenes are an efficient route to polysubstituted furans. nih.gov A notable advancement is the use of cobalt(II)-porphyrin complexes to catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method proceeds under neutral and mild conditions, tolerates a wide range of functional groups, and yields polyfunctionalized furans with complete regioselectivity. nih.gov The reaction is believed to proceed through a tandem radical addition mechanism, offering a synthetically attractive route to multisubstituted furans from simple starting materials. nih.gov

Another variant is the [8+2] cycloaddition, where 5-substituted-furan-2(3H)-ones are activated by a Brønsted base to generate a dienolate, which then reacts with a suitable 8π-component like 8,8-dicyanoheptafulvene. nih.govacs.org This diastereoselective process leads to complex polycyclic products containing a furan derivative motif. nih.gov

Classic condensation reactions remain vital for synthesizing substituted furans. The Paal-Knorr furan synthesis is one of the most important methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org This versatile reaction allows for a wide variety of substituents (alkyl, aryl, ester groups) at the R2, R3, R4, and R5 positions of the furan ring. wikipedia.org The reaction is typically carried out with protic acids like sulfuric or hydrochloric acid, or with Lewis acids under anhydrous conditions. wikipedia.orgresearchgate.net

The Feist-Benary synthesis offers another pathway, reacting α-halo ketones with the enolate of a β-dicarbonyl compound, usually catalyzed by bases like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.org The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution that forms the furan ring. wikipedia.org While yields can sometimes be modest, with hydroxydihydrofurans forming as intermediates that require a separate acid-catalyzed dehydration step, modifications have improved its utility. researchgate.net

Modern catalytic methods provide efficient and regioselective alternatives. For example, iron(III) chloride can catalyze the reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which then undergo a subsequent acid-catalyzed cyclization to yield tri- or tetrasubstituted furans. organic-chemistry.org

A specific preparation of ethyl 2,5-dimethylfuran-3-carboxylate, a close analogue of the target compound, has been reported by treating diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid. researchgate.netgoogle.com This reaction can selectively yield different furan products by adjusting the acid concentration and reaction conditions. google.com

Table 1: Comparison of Catalytic Furan Synthesis Routes

| Synthesis Method | Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones | Protic Acid (e.g., H₂SO₄) or Lewis Acid | Versatile for various substitutions; widely used. wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Forms highly substituted furans. wikipedia.orgquimicaorganica.org |

| Cobalt-Catalyzed Cyclization | α-Diazocarbonyls, Terminal alkynes | Cobalt(II) Porphyrin Complex | High regioselectivity; mild conditions. nih.gov |

| Iron-Catalyzed Cyclization | Propargylic acetates, Enoxysilanes | FeCl₃, then TsOH | Two-step, one-pot synthesis of polysubstituted furans. organic-chemistry.org |

Post-Synthetic Alkylation and Functionalization of Furan Scaffolds

An alternative to building the ring from scratch is to add the desired alkyl groups to an existing furan core.

Direct alkylation of furan rings can be challenging due to the ring's sensitivity and potential for low selectivity. rsc.org Traditional Friedel-Crafts alkylation often requires harsh Lewis acids and can lead to multiple products. rsc.org However, recent advances in transition-metal-catalyzed C-H functionalization have offered more controlled methods. Palladium-catalyzed direct C-H alkylation of furans with alkyl iodides has been developed, showing tolerance for a broad range of functional groups like esters, aldehydes, and amides. rsc.org This method provides moderate to good yields of α-alkylfurans without detecting regio-isomers. rsc.org The proposed mechanism involves the formation of an alkyl radical which adds to the furan ring. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org Reactions like the Suzuki and Negishi couplings are highly effective for introducing alkyl and aryl groups onto a furan ring with high precision. nobelprize.orgmdpi.com

The Suzuki coupling , which pairs an organoboron compound with an organohalide, is widely used for synthesizing biaryl compounds and can be applied to furan derivatives. mdpi.comsemanticscholar.org For example, 2-bromobenzo[b]furans have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base to produce 2-arylbenzo[b]furans in good to excellent yields. mdpi.com

The Negishi coupling utilizes organozinc reagents, which couple with organohalides in the presence of a palladium catalyst. nobelprize.org These reactions are valued for their high functional group tolerance. nobelprize.org Similarly, alkenylaluminum reagents have been coupled with 2-bromobenzo[b]furans using a PdCl₂/XantPhos catalyst system, achieving excellent yields. rsc.org These methods typically involve an oxidative addition of the furan halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the alkylated furan and regenerate the catalyst. nobelprize.org

Table 2: Substrate Scope in Palladium-Catalyzed α-Alkylation of Furans

| Furan Substrate (with functional group) | Alkylating Agent | Yield (%) | Reference |

|---|---|---|---|

| Methyl furan-2-carboxylate | 4-iodotetrahydro-2H-pyran | 82 | rsc.org |

| Furan-2-carbaldehyde | 4-iodotetrahydro-2H-pyran | 65 | rsc.org |

| Furan-2-carbonitrile | 4-iodotetrahydro-2H-pyran | 73 | rsc.org |

| 1-(Furan-2-yl)ethan-1-one | 4-iodotetrahydro-2H-pyran | 75 | rsc.org |

| 2-Phenylfuran | 4-iodotetrahydro-2H-pyran | 81 | rsc.org |

| Benzofuran | 4-iodotetrahydro-2H-pyran | 78 | rsc.org |

Note: Reactions performed with Pd(PPh₃)₄, Xantphos, and Cs₂CO₃.

Sustainable Synthesis Approaches from Biomass-Derived Feedstocks

The drive towards green chemistry has spurred the development of synthetic routes that utilize renewable resources. nih.gov Biomass, particularly carbohydrates, serves as a rich feedstock for producing furan derivatives. evitachem.comresearchgate.net Platform chemicals like 5-(hydroxymethyl)furfural (HMF), which are readily obtained from the dehydration of hexose (B10828440) sugars like fructose (B13574), are key intermediates. researchgate.netacs.org

Dehydration-Hydrogenation Tandem Reactions via 5-Hydroxymethylfurfural (B1680220)

A key pathway to substituted furans involves the use of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates like fructose and glucose. rsc.orgresearchgate.net Tandem reactions, which combine multiple synthetic steps into a single operation, are particularly efficient for converting HMF into valuable furan derivatives.

The conversion of HMF often involves a dehydration step followed by hydrogenation. For instance, the synthesis of 2,5-dimethylfuran (B142691) (DMF) from HMF can be achieved with high yields using catalysts like palladium supported on nitrogen-doped mesoporous carbon (Pd/NMC) in the presence of formic acid and H₂. nih.gov This process highlights the potential for creating a variety of furan derivatives through carefully designed catalytic systems. The reaction network for the hydrogenolysis of HMF to DMF showcases the complexity and the various intermediates that can be formed. nih.gov

Furthermore, the selective hydrogenation of HMF can lead to other important derivatives such as 2,5-bis(hydroxymethyl)furan (BHF), a monomer used in polymer production. rsc.orgnih.gov Non-noble metal catalysts, such as those based on cobalt and nickel, are being explored to make these processes more cost-effective. nih.govesf.edu For example, a cobaltic nitrogen-doped carbon (Co-NC) catalyst has shown high yields for the solvent-free hydrogenation of HMF to BHF. nih.gov

Role of Formic Acid and Other Hydrogen Donors in Reductive Processes

Formic acid has emerged as a crucial reagent in the reductive synthesis of furan derivatives. It can act as a hydrogen donor, an acidic catalyst, and a moderator that can inhibit undesirable side reactions. nih.gov The use of formic acid is considered a safer and more sustainable alternative to using molecular hydrogen (H₂), as it has a high energy density and is not explosive. nih.govnih.gov

In the synthesis of 2,5-dimethylfuran (DMF) from HMF, formic acid plays multiple roles. It can protonate the hydroxymethyl group, facilitating its hydrogenolysis, and also serves as the hydrogen source for the reduction. nih.gov Research has shown that the combination of formic acid with a palladium catalyst can achieve high yields of DMF from HMF. nih.gov The selectivity of the reduction of furfural (B47365) can be controlled by adjusting the ratio of formic acid to sodium formate, allowing for the targeted synthesis of 2-methylfuran (B129897), 2-methyltetrahydrofuran (B130290), furfuryl alcohol, or tetrahydrofurfuryl alcohol. researchgate.net

The table below summarizes the effect of different reductants and catalysts on the conversion of HMF.

| Catalyst | Reductant | Key Product(s) | Yield | Reference |

| Pd/NMC | H₂, Formic Acid | 2,5-Dimethylfuran (DMF) | Quantitative | nih.gov |

| Pd/C | Formic Acid | 2,5-Dimethylfuran (DMF) | 95% | nih.gov |

| Co-NC-600 | H₂ | 2,5-Bis(hydroxymethyl)furan (BHMF) | >90% | nih.gov |

| Pd/AlO | Formic Acid/Sodium Formate | 2-Methylfuran, 2-Methyltetrahydrofuran, Furfuryl Alcohol, Tetrahydrofurfuryl Alcohol | Variable | researchgate.net |

Innovative Reaction Conditions and Techniques for Furan Derivatization

To improve the efficiency and sustainability of furan synthesis, researchers are exploring innovative reaction conditions and techniques. These include microwave-assisted organic synthesis (MAOS) and solvent-free methodologies.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. at.uachemicaljournals.comresearchgate.neteurekaselect.com This technique has been successfully applied to the synthesis of various furan derivatives.

For example, the Paal-Knorr condensation, a classic method for furan synthesis from 1,4-diketones, can be efficiently carried out using microwave irradiation, resulting in good yields of furans, pyrroles, and thiophenes. organic-chemistry.org Microwave heating has also been employed in the synthesis of β-keto thioethers and tetra-substituted furan derivatives, demonstrating its versatility. rsc.orgrsc.org In some cases, the use of microwave irradiation allows for solvent-free conditions, further enhancing the green credentials of the synthesis. at.ua

The table below presents examples of microwave-assisted synthesis of furan derivatives.

| Reactants | Product | Conditions | Yield | Reference |

| 1,4-Diketones | Furans, Pyrroles, Thiophenes | Microwave | Good | organic-chemistry.org |

| Arylglyoxal, Cyclic 1,3-dicarbonyls, Thiols | β-keto thioethers, Tetra-substituted furans | Acetic acid, Microwave | 85% | rsc.org |

| But-2-ene-1,4-diones, But-2-yne-1,4-diones | Di- and triarylfurans | Formic acid, Pd/C, PEG-200, Microwave | High | organic-chemistry.org |

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. researchgate.netresearchgate.net This methodology can lead to shorter reaction times and improved energy efficiency. researchgate.net

Solvent-free conditions have been successfully applied in the hydrogenation of 5-hydroxymethylfurfural (HMF) and furfural to produce valuable furanyl alcohols. nih.gov For instance, a cobaltic nitrogen-doped carbon (Co-NC) catalyst has been used for the solvent-free hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) with high yields. nih.gov Additionally, catalyst-free, one-pot reactions have been developed for the synthesis of polysubstituted furans under solvent-free conditions. researchgate.net The synthesis of 3-difluoroalkyl phthalides has also been achieved in a solvent-free system, showcasing the broad applicability of this technique. acs.org

Mechanistic Investigations and Reaction Pathways of 3 Ethyl 2,5 Dimethylfuran and Its Alkylfuran Isomers

Gas-Phase Oxidation Chemistry of Alkylfurans

The gas-phase oxidation of alkylfurans is a key process in atmospheric chemistry, influencing the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. Understanding the mechanisms of these reactions is essential for assessing the environmental impact of these compounds.

The reaction of furans with ozone is a significant atmospheric degradation pathway. rsc.org The ozonolysis of furans generally follows the Criegee mechanism, which involves the initial addition of ozone to a double bond to form a primary ozonide (molozonide). msu.edu This unstable intermediate then decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.edu

For 2,5-dimethylfuran (B142691) (25DMF), experimental and theoretical studies have been conducted to develop a detailed ozonolysis mechanism. rsc.orgrsc.org The rate coefficient for the reaction of 25DMF with ozone has been determined, and the formation of various products, including formaldehyde, methylglyoxal, and acetic anhydride, has been identified. rsc.org The mechanism also accounts for the formation of OH radicals, with a determined yield of 25 ± 10%. rsc.org The formation of these products suggests that the ozonolysis of alkylfurans can contribute to atmospheric acidity, particularly in biomass burning plumes where furans are emitted in significant quantities. rsc.org

The insights gained from the ozonolysis of 2,5-dimethylfuran can be extrapolated to predict the behavior of 3-Ethyl-2,5-dimethylfuran. The presence of an additional ethyl group is expected to influence the reaction rate and the distribution of products, a hypothesis that warrants further investigation.

Table 3: Products Identified from the Ozonolysis of 2,5-Dimethylfuran.

| Product |

| Formaldehyde |

| Methyl glyoxal |

| Ketene |

| Glyoxal |

| Methyl hydroperoxide |

| Acetic anhydride |

| Acetic acid |

| Products identified from experiments performed in an atmospheric simulation chamber. rsc.org |

Hydroxyl Radical-Initiated Reactions of Furan (B31954) Derivatives

The atmospheric and combustion chemistry of furan derivatives is significantly influenced by their reactions with hydroxyl (•OH) radicals, which are highly reactive and ubiquitous in these environments. The reactions of •OH radicals with alkylfurans, including this compound, are primarily initiated by the addition of the radical to the furan ring or by hydrogen abstraction from the alkyl substituents.

Studies on furan and its alkylated derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, have shown that the kinetics of these reactions exhibit a negative temperature dependence at lower temperatures (294 to 668 K). masterorganicchemistry.com This indicates that under these conditions, the reaction is dominated by the electrophilic addition of the •OH radical to the electron-rich furan ring, rather than hydrogen abstraction. masterorganicchemistry.com The hydroxyl radical can add to either the C2/C5 (α) or C3/C4 (β) positions of the furan ring, leading to the formation of an adduct. This adduct can then undergo further reactions.

In the presence of nitric oxide (NO), the reaction of •OH with 2,5-dimethylfuran has been shown to produce 3-hexene-2,5-dione with a molar yield of 24 ± 3%. mdpi.com In the absence of NO, the yield of this product increases to 34 ± 3%. mdpi.com Further analysis has identified additional products of the OH radical-initiated reaction of 2,5-dimethylfuran, including compounds with molecular weights of 114 and 128, which are attributed to CH₃C(O)CH=CHC(O)OH and/or 5-hydroxy-5-methyl-2-furanone, and CH₃C(O)OC(CH₃)=CHCHO, respectively. mdpi.com The formation of these products suggests complex reaction pathways involving the initial OH adduct.

The general mechanism for the hydroxyl radical-initiated oxidation of alkylfurans involves the formation of an initial adduct, which can then react with oxygen to form a peroxy radical. This radical can then undergo a series of reactions, including cyclization and ring-opening, to form a variety of products.

| Product Name | Chemical Formula | Molar Yield (in presence of NO) | Molar Yield (in absence of NO) | Reference |

| 3-Hexene-2,5-dione | C₆H₈O₂ | 24 ± 3% | 34 ± 3% | mdpi.com |

| CH₃C(O)CH=CHC(O)OH and/or 5-hydroxy-5-methyl-2-furanone | C₆H₆O₄ / C₆H₈O₃ | - | - | mdpi.com |

| CH₃C(O)OC(CH₃)=CHCHO | C₇H₈O₃ | - | - | mdpi.com |

Atomic Oxygen Reaction Mechanisms with Alkylfurans

The reactions of atomic oxygen in its ground triplet state (O(³P)) with alkylfurans are of fundamental importance in combustion chemistry. Studies on the kinetics of these reactions with furan, 2-methylfuran, and 2,5-dimethylfuran at elevated temperatures have revealed that the rate of reaction increases with the degree of methyl substitution on the furan ring. rsc.orgresearchgate.nettcsedsystem.edu This suggests that the methyl groups enhance the reactivity of the furan ring towards atomic oxygen.

A joint experimental and computational study on the gas-phase oxidation of 2,5-dimethylfuran initiated by atomic oxygen at 550 K identified several primary products. These include propyne, acetaldehyde, methylglyoxal, dimethylglyoxal, 3-penten-2-one, 2,5-dimethylfuran-3(2H)-one, and 1,2-diacetyl ethylene. kau.edu.sa The formation of these products can be explained by a mechanism involving the addition of the oxygen atom to the furan ring, followed by ring-opening and subsequent decomposition pathways. The computational model suggests that a significant fraction of the reaction proceeds through non-thermalized intermediates. kau.edu.sa

The proposed mechanism for the reaction of atomic oxygen with 2,5-dimethylfuran involves the initial formation of an adduct, which can then undergo various unimolecular reactions, including ring cleavage and rearrangements, to yield the observed products. The presence of methyl and ethyl substituents on the furan ring, as in this compound, is expected to influence the branching ratios of the different reaction pathways due to their electronic and steric effects.

| Product Name | Chemical Formula | Reference |

| Propyne | C₃H₄ | kau.edu.sa |

| Acetaldehyde | C₂H₄O | kau.edu.sa |

| Methylglyoxal | C₃H₄O₂ | kau.edu.sa |

| Dimethylglyoxal | C₄H₆O₂ | kau.edu.sa |

| 3-Penten-2-one | C₅H₈O | kau.edu.sa |

| 2,5-Dimethylfuran-3(2H)-one | C₆H₈O₂ | kau.edu.sa |

| 1,2-Diacetylethylene | C₆H₈O₂ | kau.edu.sa |

Thermal Stability and Decomposition Kinetics

High-Temperature Pyrolysis Studies of Alkylfurans

High-temperature pyrolysis is a crucial process in the combustion of biofuels. Studies on the pyrolysis of 2,5-dimethylfuran (DMF), a close analog of this compound, provide valuable insights into the thermal decomposition of alkylfurans. The pyrolysis of DMF in a flow reactor at temperatures ranging from 975 to 1475 K has been investigated. mdpi.combyjus.com The results indicate that temperature has a significant impact on the yields of soot and gaseous products. mdpi.com

At these high temperatures, the primary decomposition pathways for DMF include unimolecular decomposition to produce a methyl-substituted vinylketene and an acetyl radical, H-atom abstraction from the methyl groups to form a 5-methyl-2-furanylmethyl radical, and ipso-substitution by an H-atom to produce 2-methylfuran. The further decomposition of the 5-methyl-2-furanylmethyl radical is a significant source of phenol (B47542) and 1,3-cyclopentadiene, which are precursors to the formation of larger aromatic compounds and soot. This highlights a potential for high sooting tendency in the combustion of DMF.

The main gaseous products quantified during DMF pyrolysis include ethane, 1,3-butadiene, toluene, ethylbenzene, propadiene, 2-methylfuran, ethylene, and acetylene. byjus.com The conversion of DMF begins around 900 K and is nearly complete at temperatures above 1175 K. byjus.com The formation of these products can be explained by a complex network of radical chain reactions initiated by the thermal decomposition of the parent furan molecule.

| Product Name | Chemical Formula | Reference |

| Ethane | C₂H₆ | byjus.com |

| 1,3-Butadiene | C₄H₆ | byjus.com |

| Toluene | C₇H₈ | byjus.com |

| Ethylbenzene | C₈H₁₀ | byjus.com |

| Propadiene | C₃H₄ | byjus.com |

| 2-Methylfuran | C₅H₆O | byjus.com |

| Ethylene | C₂H₄ | byjus.com |

| Acetylene | C₂H₂ | byjus.com |

Bond Dissociation Energies of C-H and C-C Bonds within Alkylfurans

The thermal stability and reaction pathways of alkylfurans are fundamentally governed by the strengths of their chemical bonds. Quantum chemical calculations have been employed to determine the bond dissociation energies (BDEs) of C-H and C-C bonds in various alkylfurans. researchgate.netksu.edu.sa These studies have revealed some remarkable features of the bonding in these heterocyclic compounds.

A key finding is that the C-H bonds on the furan ring are exceptionally strong, with BDEs exceeding 500 kJ mol⁻¹. researchgate.netksu.edu.sa This makes them some of the strongest known C-H bonds. researchgate.net The high strength of these bonds is attributed to the instability of the resulting furyl radicals, which are unable to effectively delocalize the unpaired electron due to the geometric constraints of the five-membered ring. researchgate.net In contrast, the C-H bonds in the alkyl side chains are significantly weaker. For instance, the methyl C-H bond dissociation energy in 2,5-dimethylfuran is calculated to be around 360 kJ/mol. ksu.edu.sa

This large difference in BDEs has important implications for the thermal decomposition of alkylfurans like this compound. It strongly suggests that the initial decomposition steps will preferentially involve the cleavage of the weaker C-H and C-C bonds in the alkyl substituents rather than the C-H bonds of the furan ring itself. This is consistent with the pyrolysis studies that show the formation of radicals derived from the alkyl side chains.

| Bond Type | Compound | BDE (kJ mol⁻¹) | Reference |

| Ring C-H | Alkylfurans | > 500 | researchgate.netksu.edu.sa |

| Side-chain C-H (methyl) | 2,5-Dimethylfuran | ~360 | ksu.edu.sa |

| Side-chain C-H (primary in ethyl) | 2-Ethylfuran (B109080) | ~410 | researchgate.net |

| Side-chain C-H (secondary in ethyl) | 2-Ethylfuran | ~395 | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. byjus.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the furan ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.comlumenlearning.com This is typically the rate-determining step. nih.gov Subsequently, a proton is lost from the intermediate to restore the aromaticity of the furan ring. byjus.comlumenlearning.com The presence of electron-donating alkyl groups (two methyl and one ethyl group) in this compound further activates the ring towards electrophilic attack, directing incoming electrophiles to the unsubstituted position on the ring.

Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For these reactions to proceed, a strong electrophile is often generated in situ using a catalyst, such as a Lewis acid (e.g., AlCl₃, FeBr₃) or a strong Brønsted acid. nih.gov

Nucleophilic substitution reactions on an unsubstituted furan ring are generally difficult due to the electron-rich nature of the ring, which repels nucleophiles. However, if the furan ring is substituted with strong electron-withdrawing groups or if a good leaving group is present, nucleophilic aromatic substitution (SNAAr) can occur. The mechanism of SNAAr reactions can be either stepwise, proceeding through a stable anionic σ-complex (Meisenheimer complex), or concerted. nih.gov The specific pathway depends on the nature of the electrophile, the nucleophile, and the solvent. byjus.comnih.gov For a molecule like this compound, direct nucleophilic substitution on the furan ring is unlikely without prior functionalization to introduce a suitable leaving group and/or activating groups.

Ring-Opening and Rearrangement Pathways of Furan Derivatives

The furan ring, while aromatic, can undergo ring-opening and rearrangement reactions under various conditions, particularly in the presence of acids or metal catalysts. rsc.orgmdpi.comksu.edu.saresearchgate.net These reactions are significant in the context of biomass conversion, where furan derivatives are key platform molecules.

Acid-catalyzed ring-opening of substituted furans can occur under relatively mild conditions. rsc.orgksu.edu.sa The reaction is initiated by the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step. nih.gov This is followed by the addition of a nucleophile, such as water, and subsequent cleavage of the ring to form linear dicarbonyl compounds. nih.gov For instance, the acid-catalyzed ring-opening of 4-(5-methyl-2-furyl)-2-butanone leads to a single product in high yield. rsc.orgksu.edu.sa The substituents on the furan ring have a significant influence on the reactivity and the distribution of products. rsc.orgksu.edu.sa In the case of this compound, acid-catalyzed hydrolysis would be expected to yield a linear diketone.

Metal-catalyzed ring-opening is another important pathway. For example, the selective ring-opening of 2,5-dimethylfuran (DMF) over a carbon-supported ruthenium catalyst has been studied. researchgate.net This reaction can lead to the formation of linear oxygenates like 2-hexanol (B165339) and 2-hexanone. researchgate.net DFT calculations suggest that DMF adsorbs on the ruthenium surface in an open-ring configuration, which can then lead to either ring-opening or ring-saturation products. researchgate.net

Rearrangement reactions of furan derivatives can also occur. For example, the epoxidation of 2,5-dimethylfuran can lead to the formation of hex-3-ene-2,5-dione via a ring-opening rearrangement. researchgate.net Furthermore, Diels-Alder reactions of furans with various dienophiles can lead to bicyclic adducts, which can then undergo rearrangements, often acid-catalyzed, to form substituted aromatic compounds. osti.gov For instance, the Diels-Alder adduct of 2,5-dimethylfuran with an N-arylmaleimide can be rearranged to a phthalimide (B116566) derivative in the presence of p-toluenesulfonic acid. osti.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2,5 Dimethylfuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques for Alkylfuran Analysis

While one-dimensional (1D) NMR provides fundamental data, complex structures often necessitate multi-dimensional NMR experiments to resolve signal overlap and establish connectivity. nih.gov For alkylfurans, techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY experiments reveal proton-proton coupling networks, allowing for the mapping of adjacent protons within the ethyl and methyl substituents and their relationship to the furan (B31954) ring. HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. nih.gov More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further elucidate the connectivity across multiple bonds, confirming the substitution pattern on the furan ring. The use of isotope labeling can further enhance NMR studies of furan derivatives. youtube.com

Chemical Shift Analysis and Structural Isomer Differentiation

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. pitt.edu In 3-Ethyl-2,5-dimethylfuran, the electron-donating nature of the alkyl groups influences the chemical shifts of the furan ring protons and carbons. The sole aromatic proton on the furan ring is expected to resonate in a specific region, distinguishable from the signals of the ethyl and methyl protons.

Differentiation from its structural isomers, such as 2-Ethyl-3,5-dimethylfuran, is achieved by meticulous analysis of the chemical shifts and coupling patterns. The position of the ethyl group relative to the methyl groups and the furan oxygen atom will induce unique shifts in the adjacent ring proton and carbons. For instance, the ¹H NMR spectrum of 2,5-dimethylfuran (B142691) shows a singlet for the two equivalent ring protons, while the introduction of an ethyl group at the 3-position in this compound breaks this symmetry, resulting in a more complex spectrum for the single ring proton. chemicalbook.com Similarly, the ¹³C NMR spectrum will exhibit distinct chemical shifts for the furan carbons based on the substitution pattern. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 5.8 - 6.0 | s | - |

| -CH₂- (ethyl) | 2.3 - 2.5 | q | ~7.5 |

| -CH₃ (2-position) | 2.1 - 2.3 | s | - |

| -CH₃ (5-position) | 2.1 - 2.3 | s | - |

| -CH₃ (ethyl) | 1.0 - 1.2 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 115 - 120 |

| C-4 | 105 - 110 |

| C-5 | 148 - 152 |

| -CH₂- (ethyl) | 18 - 22 |

| -CH₃ (2-position) | 12 - 15 |

| -CH₃ (5-position) | 12 - 15 |

| -CH₃ (ethyl) | 13 - 16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₈H₁₂O. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI), provides further structural information. Characteristic fragments would include the loss of a methyl group (M-15) or an ethyl group (M-29), and cleavage of the furan ring. nist.govnist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are complementary techniques. chemicalpapers.comudayton.edu For this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups and the furan ring, as well as C-O and C=C stretching vibrations associated with the furan ring. globalresearchonline.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C=C bonds within the furan ring and the C-C bonds of the alkyl substituents. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of vibrational frequencies for furan derivatives. globalresearchonline.net

Table 3: Key IR and Raman Bands for Furan Derivatives This table presents typical frequency ranges for characteristic vibrations in substituted furans.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C Stretch (ring) | 1600 - 1475 | 1600 - 1475 |

| C-O-C Stretch (ring) | 1250 - 1020 | 1250 - 1020 |

Hyphenated Analytical Techniques for Complex Mixture Analysis

In many practical scenarios, this compound may be present in a complex mixture. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such samples. ijpsjournal.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile compounds like alkylfurans. mdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. nih.gov Other hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-infrared spectroscopy (GC-IR) can also be employed for comprehensive analysis. zenodo.org

Synthesis and Reactivity of 3 Ethyl 2,5 Dimethylfuran Derivatives

Functionalization at Alkyl Side Chains of Furans

The alkyl groups attached to a furan (B31954) ring, such as the ethyl and methyl substituents in 3-Ethyl-2,5-dimethylfuran, are not merely passive components. They offer reactive sites for further molecular elaboration, distinct from the reactivity of the furan ring itself. One common strategy for functionalizing such side chains is through free-radical halogenation, which preferentially occurs at the benzylic-like positions (carbon atoms attached directly to the furan ring). This is due to the resonance stabilization of the resulting radical intermediate by the furan ring.

Once halogenated, these alkyl side chains become versatile handles for introducing a variety of functional groups via nucleophilic substitution reactions. For example, a halogenated ethyl group could be converted into an alcohol, ether, amine, or a longer carbon chain.

Another approach involves the targeted oxidation of the alkyl side chains. Depending on the reagents and conditions, methyl groups can be oxidized to formyl or carboxylic acid groups, while the ethyl group can be similarly functionalized.

In a related context, the alkylation of 3(2H)-furanones demonstrates how side chains can be elongated. For instance, treatment of a furanone precursor with a base like sodium hydride (NaH) can generate an enolate, which then reacts with an alkyl halide (e.g., methyl iodide, CH₃I). This process, known as C-alkylation, can transform an ethyl substituent into an isopropyl group, showcasing a method for side-chain elongation. nih.gov

Table 1: Example of Alkyl Side Chain Elongation

| Starting Compound Fragment | Reagents | Product Fragment | Reaction Type |

|---|---|---|---|

| Furan with Ethyl Substituent | 1. NaH in THF 2. CH₃I | Furan with Isopropyl Substituent | C-alkylation |

Synthesis of Novel Heterocyclic Compounds Incorporating Furan Moieties

The furan ring itself serves as a valuable synthon for constructing other heterocyclic systems. Its unique electronic and structural properties allow for elegant ring-transformation reactions.

Pyrazoline Derivatization from Furan Precursors

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for a wide range of pharmacological activities. orientjchem.org A prevalent method for their synthesis involves furan-based chalcones as starting materials. orientjchem.org

The general synthesis pathway proceeds in two main steps:

Chalcone Formation : A furan-containing aldehyde or ketone (e.g., 2-acetylfuran) undergoes a Claisen-Schmidt condensation with an appropriate aldehyde or ketone. orientjchem.orgnih.gov This base-catalyzed reaction forms an α,β-unsaturated ketone, commonly known as a chalcone.

Cyclization with Hydrazine (B178648) : The resulting furan-chalcone is then reacted with hydrazine hydrate (B1144303) (H₂N-NH₂), often in an acidic medium like acetic acid or in alcohol. orientjchem.orgresearchgate.net The hydrazine undergoes a condensation reaction with the carbonyl group and a Michael addition across the double bond, leading to the cyclized pyrazoline ring. researchgate.net

Microwave-assisted synthesis has been shown to be an efficient method for this transformation, offering faster reaction times. orientjchem.org For instance, various 1,3,5-trisubstituted pyrazoline derivatives have been synthesized from furan-based chalcones, showing notable antibacterial and antifungal activities. orientjchem.org

Table 2: General Synthesis of Pyrazolines from Furan Chalcones

| Step | Reactants | Catalyst/Solvent | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Acetylfuran + Substituted Aldehyde | NaOH / Alcohol | Furan-based Chalcone |

| 2 | Furan-based Chalcone + Hydrazine Hydrate | Acetic Acid or Alcohol | Substituted Pyrazoline |

Pyrrole (B145914) Synthesis via Furan Ring Transformation

The conversion of furans into pyrroles represents a powerful strategy for synthesizing nitrogen-containing heterocycles. A classic method is the Paal-Knorr synthesis, which traditionally involves the reaction of 1,4-dicarbonyl compounds with primary amines or ammonia (B1221849). However, modern variations allow for the direct transformation of a furan ring into a pyrrole ring.

One such method involves a furan ring opening followed by a pyrrole ring closure. thieme-connect.de This can be achieved by reacting furan derivatives with amines under specific conditions, often involving acid catalysis, which facilitates the cleavage of the furan's ether linkage and subsequent cyclization with the amine to form the pyrrole. thieme-connect.de

More recently, a photocatalytic strategy has been developed that directly converts a furan into its pyrrole analog in a single step. nih.gov This intermolecular reaction swaps the oxygen atom of the furan ring with a nitrogen group from a nitrogen nucleophile. The process is initiated by single electron transfer, which inverts the polarity of the furan ring and facilitates the redox-neutral atom exchange at room temperature. nih.gov This method shows high compatibility with various furan derivatives and nitrogen sources, providing access to complex pyrroles that are otherwise difficult to synthesize. nih.gov

Carboxylation and Esterification Reactions of Furan Compounds

Introducing carboxylic acid and ester functionalities onto the furan ring significantly enhances its utility as a building block for polymers and other complex molecules.

Carboxylation, the addition of a carboxyl group (–COOH), can be achieved through methods like the carbonate-promoted C–H carboxylation. This route is particularly advantageous as it can utilize feedstocks derived from inedible lignocellulosic biomass. rsc.org For example, 2-furoic acid can be converted to furan-2,5-dicarboxylic acid (FDCA) by heating a mixture of its alkali salt (furoate) with an alkali carbonate under a carbon dioxide (CO₂) atmosphere. rsc.org This reaction proceeds without a solvent or catalyst and is sensitive to conditions; removing the water byproduct is crucial to suppress decomposition. rsc.org Studies on 2-furoic acid have shown that carboxylation can induce fragmentation of the furan ring upon electron attachment, transforming a typically stable resonance into a dissociative one. nih.govacs.org

Esterification of furan carboxylic acids is a standard transformation, typically achieved by reacting the acid with an alcohol under acidic conditions. Conversely, furan esters, such as ethyl 2,5-dimethylfuran-3-carboxylate, can be synthesized directly. One method involves the reflux of diethyl 2,3-diacetylsuccinate in an aqueous hydrochloric acid solution, which induces cyclization and ester formation. evitachem.com This ester can then be hydrolyzed to the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid, if desired.

Table 3: Synthesis of Furan-2,5-dicarboxylic acid (FDCA)

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Furoic Acid (as alkali salt) | Alkali Carbonate, CO₂ | Heat, solvent-free | Furan-2,5-dicarboxylate |

Regioselective Functionalization of the Furan Ring

Controlling the position of new substituents on the furan ring—a concept known as regioselectivity—is critical for targeted synthesis. The inherent reactivity of the furan ring is not uniform. As an electron-rich aromatic system, it is susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are electronically activated by the ring's oxygen atom. numberanalytics.com

For a substituted furan like this compound, the existing alkyl groups influence the regioselectivity of further reactions. Alkyl groups are electron-donating, which further activates the furan ring towards electrophilic attack. In this specific molecule, the C2 and C5 positions are already occupied. The remaining open position is C4. The directing effects of the two methyl groups (at C2 and C5) and the ethyl group (at C3) would steer incoming electrophiles to this C4 position, making it the most likely site for reactions like nitration, halogenation, or Friedel-Crafts acylation.

Modern synthetic methods have developed sophisticated catalytic systems to achieve high regioselectivity. For example, cobalt(II)-based metalloradical catalysis has been used for the regioselective synthesis of polysubstituted furans from alkynes and diazocarbonyls, offering complete control over the placement of functional groups. nih.gov Such catalytic systems often exhibit a high tolerance for various functional groups, allowing for the construction of complex and precisely substituted furan structures. nih.gov The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific regioisomer, overcoming the inherent reactivity patterns of the substrate. researchgate.net

Applications and Broader Impact of 3 Ethyl 2,5 Dimethylfuran Research

Contribution to Advanced Biofuel Development and Fundamental Combustion Science

Research into 3-Ethyl-2,5-dimethylfuran and its isomers is contributing significantly to the quest for next-generation biofuels that can supplement or replace conventional fossil fuels. Furanic compounds, in general, are recognized for their favorable fuel properties, including high energy densities and octane (B31449) ratings. researchgate.netiosrjournals.orgwikipedia.org

While research specifically on this compound is emerging, extensive studies on its close relatives, particularly 2,5-dimethylfuran (B142691) (DMF) and 2-methylfuran (B129897) (MF), provide a strong comparative framework. These furanic biofuels are considered promising alternatives to ethanol (B145695) due to their superior energy density, water insolubility, and higher boiling points. wikipedia.orgresearchgate.netrepec.org

2,5-Dimethylfuran (DMF), for instance, has an energy density that is 40% greater than ethanol and is comparable to gasoline. wikipedia.orgacs.org It is also insoluble in water, preventing the moisture absorption issues that can affect ethanol quality. iosrjournals.org Engine performance tests have shown that DMF's combustion characteristics are similar to commercial gasoline, making it a viable "drop-in" fuel or blend component. researchgate.netacs.org Studies on blends of DMF with diesel fuel have demonstrated significant reductions in soot emissions, primarily due to the lower cetane number of DMF promoting more premixed combustion and the presence of oxygen in the fuel molecule. repec.org

2-Methylfuran (MF) is another key furanic biofuel that serves as a benchmark. researchgate.net Like DMF, it can be produced from renewable biomass and exhibits properties similar to fossil fuels. researchgate.net Engine tests have shown that other furan (B31954) derivatives like 2-methyltetrahydrofuran (B130290) (MTHF) can result in superior performance compared to both MF and gasoline under certain load conditions, with lower fuel consumption than ethanol due to a higher heating value. ukri.org However, these benefits can be offset by challenges such as increased nitrogen oxide (NOx) emissions. repec.orgukri.org The study of this family of compounds, including this compound, is crucial for identifying the optimal molecular structure to balance performance gains and emission profiles.

Physicochemical Properties of Selected Furanic Biofuels Compared to Gasoline and Ethanol

| Property | This compound | 2,5-Dimethylfuran (DMF) | Ethanol | Gasoline |

|---|---|---|---|---|

| Formula | C₈H₁₂O | C₆H₈O | C₂H₅OH | ~C₄-C₁₂ |

| Energy Density (MJ/L) | Data Not Available | 31.5 researchgate.net | 21.2 | 32.0 |

| Research Octane Number (RON) | Data Not Available | 119 researchgate.net | 108 | 91-99 |

| Boiling Point (°C) | Data Not Available | 92-94 wikipedia.org | 78 wikipedia.org | 25-215 |

| Water Solubility | Data Not Available | Insoluble iosrjournals.org | Miscible | Insoluble |

Understanding the fundamental combustion chemistry of this compound is essential for its application as a fuel. Studies on the combustion and pyrolysis of related alkylfurans like DMF and 5-methyl-2-ethylfuran provide critical insights. nih.govmdpi.com The decomposition of these molecules under combustion conditions involves complex reaction pathways, including the breaking of C-H and C-C bonds on the alkyl side chains and the opening of the furan ring. mdpi.com

For DMF, research has shown that the initial decomposition steps primarily involve the abstraction of a hydrogen atom from one of the methyl groups, forming a 5-methyl-2-furanylmethyl radical. nih.gov This radical is a key intermediate in the subsequent combustion process. nih.gov Theoretical studies on 5-methyl-2-ethylfuran indicate that the hydrogen atoms on the ethyl group's branched chain are particularly susceptible to abstraction. mdpi.com These initial reactions heavily influence ignition delay, flame speed, and the formation of pollutants. The presence and position of alkyl groups on the furan ring, as in this compound, are expected to significantly alter these reaction kinetics, a key area for ongoing research. mdpi.com

Role in the Synthesis of Specialty Chemicals and Intermediates

Beyond biofuels, this compound is recognized for its potential as a platform chemical—a building block for producing a range of other valuable substances. evitachem.com Its structure makes it an intermediate in the synthesis of more complex organic compounds that have applications in the pharmaceutical and agrochemical industries. evitachem.com

The furan ring system is a versatile scaffold in organic chemistry. The specific arrangement of the ethyl and methyl groups in this compound allows for targeted chemical modifications to create a variety of derivatives. For example, related furan compounds like 2,5-dimethylfuran-3-carboxylic acid esters are used to produce fungicides. google.com The synthesis of this compound itself can be achieved through methods like the catalytic conversion of fructose (B13574), highlighting a pathway from renewable carbohydrates to valuable chemicals. evitachem.com

Environmental Fate and Atmospheric Chemistry Implications

As with any new chemical or biofuel being considered for large-scale use, understanding its environmental impact is crucial. Research on this compound includes evaluating its behavior in the atmosphere and its potential sources of emission.

Alkylfurans, including this compound, can be released into the atmosphere from sources such as biomass burning and biofuel use. bohrium.comrsc.org Once in the troposphere, their fate is governed by reactions with atmospheric oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). bohrium.comrsc.org

Studies on compounds like 2-methylfuran, 2-ethylfuran (B109080), and 2,5-dimethylfuran show that their atmospheric degradation is primarily initiated by reaction with the OH radical during the day and the NO₃ radical at night. bohrium.com These reactions typically proceed via the addition of the oxidant to the furan ring, leading to the formation of ring-opened products. For example, the reaction of chlorine atoms (another atmospheric oxidant) with 2-ethylfuran and 2,5-dimethylfuran leads to the formation of compounds like 4-oxo-2-hexenoyl chloride and 3-hexene-2,5-dione, respectively. bohrium.com

The reaction of 2,5-dimethylfuran with ozone has been shown to produce a variety of oxygenated products, including methyl glyoxal, glyoxal, formaldehyde, and acetic acid, which can contribute to the formation of secondary organic aerosol and affect regional air quality. rsc.org The alkyl substitution pattern on the furan ring influences the reaction rate and the specific products formed, meaning the atmospheric chemistry of this compound will have its own unique characteristics. bohrium.com

Furans and their alkylated derivatives are known to be emitted during biomass burning, such as in wildfires and prescribed burns. bohrium.comrsc.orgumt.edu These emissions contribute significantly to the chemical reactivity of smoke plumes. rsc.org As this compound can be derived from the thermal degradation of cellulose, it is likely a component of these emissions. umt.edu

The atmospheric reactivity of these emitted furans is a key factor in air quality models. The reaction rates with oxidants determine their atmospheric lifetime and their potential to contribute to downwind ozone and particulate matter formation. For 2,5-dimethylfuran, the rate coefficient for its reaction with ozone has been determined, providing a basis for estimating its atmospheric lifetime with respect to this specific oxidant. rsc.org The presence of furans in biomass burning plumes can also lead to the formation of acids, potentially increasing the acidity of the plume at night. rsc.org

Emerging Applications in Materials Science

While the primary research focus for this compound has been in areas such as biofuels and as a chemical intermediate, its potential in the realm of materials science is an emerging area of interest. Although direct applications of this compound in the synthesis of polymers or other materials are not yet widely documented in scientific literature, its chemical structure as a substituted furan suggests prospective utility in this field.

The broader class of furan-based polymers is gaining significant attention as a sustainable alternative to petroleum-based plastics. researchgate.netnih.gov A prime example is the development of polyethylene (B3416737) furanoate (PEF), a bio-based polymer derived from 2,5-furandicarboxylic acid (FDCA), which is positioned as a renewable substitute for polyethylene terephthalate (B1205515) (PET). researchgate.net This highlights the potential of furan derivatives to act as monomers in the creation of high-performance, sustainable materials.

Furthermore, research into polymers based on 3-alkylfurans has shown promise in specialized applications such as organic solar cells. rsc.org These findings suggest that the alkyl substitutions on the furan ring can be tailored to achieve desirable electronic and physical properties in the resulting polymers. rsc.org Given that this compound is an alkyl-substituted furan, it is plausible that it could be explored as a monomer or a building block for novel polymers with unique characteristics. The ethyl and methyl groups on the furan ring could influence properties such as solubility, processability, and the final performance of the polymer.

The potential for this compound to be used in the development of new materials is also supported by its role as a platform chemical. Platform chemicals are versatile compounds that can be converted into a wide range of other valuable chemicals and materials. The derivation of this compound from biomass further enhances its appeal as a sustainable feedstock for the materials industry. researchgate.net

Future Research Perspectives and Challenges in this compound Chemistry

The future of research into this compound is poised to expand beyond its current applications, with significant opportunities and challenges lying in the exploration of its chemical versatility.

A primary avenue for future research will likely be the investigation of its potential as a monomer for polymerization. Key research questions will revolve around the ability of this compound to be polymerized, the types of polymers that can be synthesized, and the properties of these new materials. This will involve developing suitable catalytic systems and reaction conditions to control the polymerization process and the resulting polymer architecture.

A significant challenge in the broader field of alkylfuran research, which is applicable to this compound, is the development of robust and standardized analytical methods. nih.gov Ensuring accurate quantification and characterization of alkylfurans in various matrices is crucial for both quality control in potential industrial processes and for a deeper understanding of their chemical behavior. nih.govnih.gov The European Food Safety Authority (EFSA) has noted the lack of extensive data on the presence of alkylfurans in food, prompting a call for improved analytical methods. eurofins.vn This highlights a general need for more research into the analytical chemistry of this class of compounds.

Another perspective for future research is the exploration of the full range of chemical transformations that this compound can undergo. Its furan ring is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. Investigating these reactions could lead to the synthesis of a diverse array of new functionalized molecules with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Furthermore, a deeper understanding of the structure-property relationships of this compound and its derivatives is needed. This includes detailed studies of its physical, chemical, and biological properties. For instance, while some patents mention its use as a wood preservative, bactericide, insecticide, and fungicide, more in-depth research is required to validate these claims and to understand the mechanisms of action.

Finally, optimizing the synthesis of this compound from renewable resources remains a key challenge. While its production from biomass has been demonstrated, improving the efficiency, selectivity, and economic viability of the process will be crucial for its large-scale industrial adoption. This includes the development of more effective and reusable catalysts.

Q & A

Q. Table 1. GC-MS Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | TG-5MS (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas Flow Rate | 1 mL/min |

| Linear Range | 0.005–10.000 μg/L |

| Correlation Coefficient | 0.9997 |

| Sample Preparation | n-Hexane extraction, freeze filtration |

Basic: How are toxicity thresholds for this compound derived, and what surrogate models are used in risk assessment?

Methodological Answer:

Toxicity thresholds are extrapolated from structurally related furans. For example, the High-Toxicity Food-Only Exposure Limit (HTFOEL) for 2,5-dimethylfuran is 1 ppbv, adapted from furan toxicity data. Surrogate studies in gptdelta rats evaluate genotoxicity and carcinogenicity via comprehensive histopathology and DNA adduct analysis. Regulatory databases (PubMed, Toxline, RTECS) are systematically searched to validate thresholds, though limited data exist for ethyl-substituted analogs .

Advanced: How do Br⋯Br interactions influence the crystallographic stability of halogenated dihydrofuran derivatives?

Methodological Answer:

In halogenated analogs like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br contacts (3.5–3.7 Å) and C–H⋯H–C interactions stabilize crystal packing. X-ray diffraction reveals a monoclinic P2₁/c space group with bond angles (e.g., C17–C16–C15 = 120.5°) and torsional parameters critical for lattice energy. These interactions guide material design for thermally stable organoelectronic compounds .

Q. Table 2. Key Crystallographic Data for Halogenated Dihydrofuran Derivatives

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Br⋯Br Distance | 3.5–3.7 Å |

| Bond Angle (C17–C16–C15) | 120.5° (3) |

| Molecular Formula | C₂₈H₂₀Br₂O (MW = 532.26) |

Advanced: What experimental and computational approaches resolve discrepancies in combustion kinetics of this compound?

Methodological Answer:

Laminar burning velocity (LBV) measurements at elevated pressures (1–10 atm) and temperatures (298–500 K) are compared with CHEMKIN simulations using detailed kinetic mechanisms. Discrepancies arise from uncertainties in H-abstraction and peroxy radical pathways. High-speed schlieren imaging and pressure-time trace analysis refine Markstein lengths and flame instability thresholds. For example, LBV for 2,5-dimethylfuran at 1 atm and 298 K is 38.2 cm/s, deviating by ~5% from models .

Q. Table 3. Combustion Properties of 2,5-Dimethylfuran (DMF) vs. Ethanol

| Property | DMF (2,5-Dimethylfuran) | Ethanol |

|---|---|---|

| Laminar Burning Velocity | 38.2 cm/s | 39.5 cm/s |

| Autoignition Temperature | 385°C | 365°C |

| Research Octane Number | 119 | 108 |

Basic: What catalytic systems are effective for synthesizing this compound from biomass intermediates?

Methodological Answer:

Nickel-based catalysts (e.g., Ni/C) enable hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) at 200–250°C under H₂ pressure (10–30 bar). Selectivity (>90%) is achieved by optimizing metal loading (5–10 wt%) and acidic supports (e.g., SiO₂). Ethyl-substituted analogs require tailored ligands (e.g., phosphines) to stabilize intermediates during alkylation .

Advanced: How do electronic and steric effects modulate the electrochemical synthesis of this compound derivatives?

Methodological Answer:

Non-noble bimetallic alloys (e.g., Cu-Co) enhance selectivity in electrochemical reduction of 5-hydroxymethylfurfural (HMF) to dimethylfuran derivatives. Density functional theory (DFT) calculations show that electron-deficient Co sites lower the activation barrier for C–O bond cleavage (ΔG‡ = 0.72 eV). Steric hindrance from ethyl groups necessitates electrolyte optimization (e.g., pH 7–9 buffers) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.